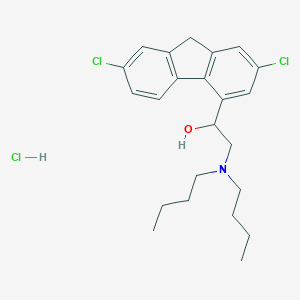
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DBAE and is widely used in various research fields, including pharmacology, biochemistry, and neuroscience. DBAE is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which plays a crucial role in the regulation of various physiological and behavioral processes.
Mécanisme D'action
The mechanism of action of DBAE involves its binding to the serotonin 5-HT7 receptor, which is a G protein-coupled receptor. Upon binding, DBAE activates the receptor, which leads to the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of these pathways leads to the modulation of various physiological and behavioral processes, including the regulation of circadian rhythm, mood, memory, and learning.
Effets Biochimiques Et Physiologiques
DBAE has been shown to have various biochemical and physiological effects, including the modulation of circadian rhythm, mood, memory, and learning. It has been shown to increase the amplitude and phase of circadian rhythms, which can be beneficial in the treatment of circadian rhythm disorders. DBAE has also been shown to have anxiolytic and antidepressant effects, which can be useful in the treatment of anxiety and depression. Additionally, DBAE has been shown to enhance memory and learning, which can be beneficial in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DBAE has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT7 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, DBAE has been shown to have low toxicity and is relatively easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to using DBAE in lab experiments. One limitation is that it is a highly specific agonist of the serotonin 5-HT7 receptor, which means that its effects may not generalize to other receptors or systems. Additionally, the use of DBAE in animal studies may not accurately reflect its effects in humans, which can limit its translational potential.
Orientations Futures
There are several future directions for research on DBAE. One direction is to further investigate its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Another direction is to explore its effects on other physiological and behavioral processes, such as pain, appetite, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects and to develop more selective and potent agonists for the serotonin 5-HT7 receptor.
Méthodes De Synthèse
The synthesis of DBAE involves the reaction of 2-(dibutylamino) ethanol with 2,7-dichloro-9H-fluoren-4-YL acid chloride in the presence of a suitable base, such as triethylamine or pyridine. The reaction takes place under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained as a white crystalline powder, which is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
DBAE has been extensively studied in scientific research due to its unique pharmacological properties. It is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, memory, and learning. DBAE has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
Propriétés
Numéro CAS |
53221-07-1 |
|---|---|
Nom du produit |
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride |
Formule moléculaire |
C23H30Cl3NO |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C23H29Cl2NO.ClH/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21;/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3;1H |
Clé InChI |
XJHQDACFBGXGJH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
SMILES canonique |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
Autres numéros CAS |
53221-07-1 |
Synonymes |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



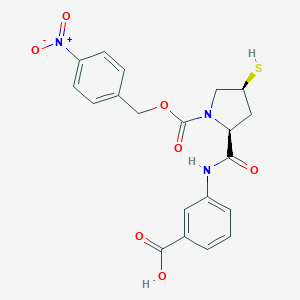
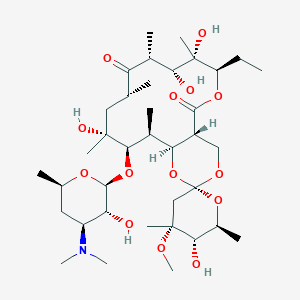
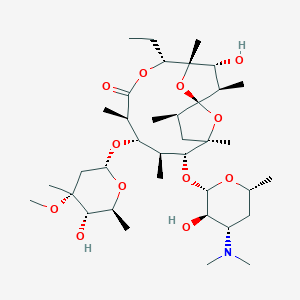


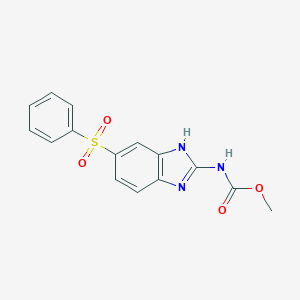
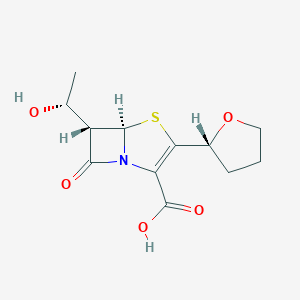
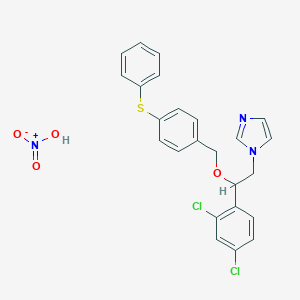
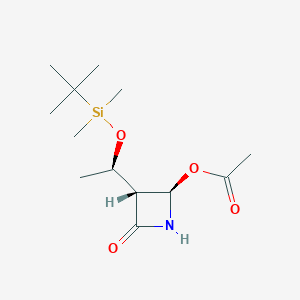
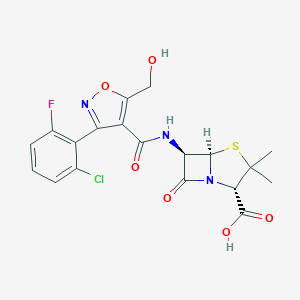
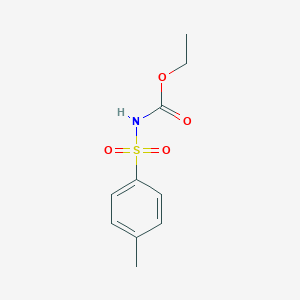
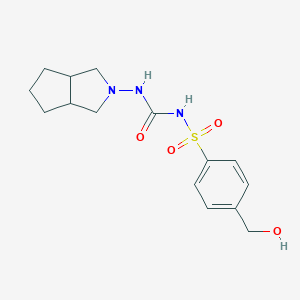
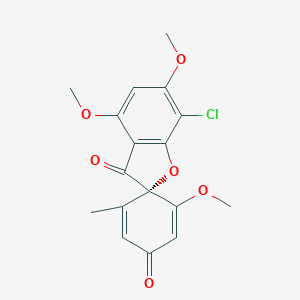
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)